molecular formula C15H15N5O2S B2936146 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide CAS No. 1903044-36-9

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2936146
CAS No.: 1903044-36-9
M. Wt: 329.38
InChI Key: GHVGQPBHUPHZSO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-d]pyrimidin-4-one core linked via an ethyl group to a 5-methylpyrazine-2-carboxamide moiety. The thienopyrimidine scaffold is known for its pharmacological versatility, particularly in oncology and anti-inflammatory applications . Synthesis likely involves cyclocondensation or nucleophilic substitution strategies similar to those described for related compounds .

Properties

IUPAC Name

5-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-7-18-12(8-17-9)13(21)16-4-5-20-10(2)19-14-11(15(20)22)3-6-23-14/h3,6-8H,4-5H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVGQPBHUPHZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide involves several steps. Starting from readily available precursors, the synthetic route typically includes:

  • Formation of the thieno[2,3-d]pyrimidine core through cyclization reactions.

  • Alkylation to introduce the 2-methyl and 4-oxo groups.

  • Coupling with pyrazine-2-carboxylic acid derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to large-scale processes. This includes:

  • High-yield cyclization reactions.

  • Efficient purification techniques, such as crystallization and chromatography, to ensure purity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide undergoes various reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or peracids.

  • Reduction: Reduction can be achieved with reagents such as sodium borohydride.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are possible.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acidic or basic media.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenated reagents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

  • Oxidation: : Yields various oxidation states of the compound, potentially forming sulfoxides or sulfones.

  • Reduction: : Primarily reduces carbonyl groups to alcohols.

  • Substitution: : Produces a range of substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis.

  • Studied for its reactivity and interaction with other chemical entities.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Studied for its binding affinity to various biological targets.

Medicine

  • Potential use in drug development for its ability to modulate biological pathways.

  • Examined for therapeutic effects in various disease models.

Industry

  • Used as an intermediate in the production of more complex compounds.

Mechanism of Action

Molecular Targets and Pathways

5-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide interacts with specific enzymes and receptors in biological systems. It can inhibit certain enzymatic activities by binding to the active sites or allosteric sites, altering the function of the enzyme. This interaction is often facilitated by hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives from the evidence:

Compound Name / ID (from Evidence) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound Thieno[2,3-d]pyrimidin-4-one 2-Methyl, 4-oxo; 5-methylpyrazine-2-carboxamide ethyl linker C₁₈H₁₈N₆O₂S 406.45 Not reported
Compound 4 Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl; acetohydrazide C₁₂H₁₀N₄O₂S₂ 330.36 Not reported
Compound 8 Thieno[2,3-d]pyrimidin-4-one Thiophen-2-yl; dimethoxyphenyl-thiazolidinone C₂₃H₂₁N₅O₄S₃ 528.65 280–282
Glipizide Decomposition Product (GS) Pyrazine-2-carboxamide 4-Sulphamoylphenyl ethyl linker C₁₅H₁₆N₄O₃S 332.38 Amorphous (decomposes)
Benzothieno[3,2-d]pyrimidine Derivative 1 Benzothieno[3,2-d]pyrimidin-4-one Methanesulfonamide; thiopyrimidine C₁₉H₁₆N₄O₃S₃ 460.56 Not reported

Key Observations :

  • Compared to Compound 8 , the pyrazine carboxamide group in the target compound may reduce steric hindrance, improving solubility.
Stability and Decomposition
  • The amide bond in GS (a pyrazine-2-carboxamide) decomposes at elevated temperatures, releasing cyclohexanamine . The target compound’s ethyl-thienopyrimidine linker may improve thermal stability compared to GS.
  • Polymorphism observed in GS suggests that crystalline forms of the target compound should be characterized to ensure pharmacokinetic consistency.

Biological Activity

5-Methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound has a complex structure characterized by a thieno[2,3-d]pyrimidine core, which is known to exhibit various biological properties. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. For instance, compounds modified at the 3-position with acetamide groups have shown enhanced activity compared to standard antibiotics like streptomycin. The mechanism of action appears to involve binding to the active sites of ribosomal RNA and tRNA methyltransferases, which are critical for bacterial protein synthesis .

Table 1: Antimicrobial Activity Comparison

CompoundActivity (Zone of Inhibition in mm)Reference
5-Methyl-N-(2-(2-methyl-4-oxothieno...20
Streptomycin15
Control (No Treatment)0

Antitumor Activity

The compound's derivatives have also been evaluated for their antitumor potential. In vitro studies indicate that certain modifications enhance cytotoxicity against various cancer cell lines without significantly affecting normal cells. The thieno[2,3-d]pyrimidine framework is believed to play a crucial role in this selective cytotoxicity .

Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of several derivatives on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated that specific substitutions at the pyrimidine ring significantly increased cell death rates compared to untreated controls.

Table 2: Cytotoxicity Results

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Reference
5-Methyl-N-(2-(2-methyl-4-oxothieno...1512
Control (No Treatment)>100>100

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Protein Synthesis : By targeting ribosomal RNA and associated enzymes.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may also possess antioxidant properties, contributing to their overall efficacy against oxidative stress-related diseases.

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